molecular formula C10H11ClN2S2 B7777245 4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine

4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine

Cat. No.: B7777245
M. Wt: 258.8 g/mol
InChI Key: KXSAORHVOKMCEV-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a chloro group at position 4, methyl groups at positions 5 and 6, and a (methylsulfanyl)methyl substituent at position 2. This compound belongs to a class of heterocyclic systems known for their synthetic versatility and biological relevance .

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(methylsulfanylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S2/c1-5-6(2)15-10-8(5)9(11)12-7(13-10)4-14-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSAORHVOKMCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

StepReaction TypeKey ReagentsYield (%)
1CyclocondensationUrea, NaOEt\text{NaOEt}65–70
2ChlorinationPOCl3\text{POCl}_3, DMA80–85
3AlkylationCH2SCH3Cl\text{CH}_2\text{SCH}_3\text{Cl}, AlCl3\text{AlCl}_360–65

Optimization Challenges and Solutions

Challenge 1: Low Yield in Alkylation Step
The steric hindrance posed by the 5,6-dimethyl groups reduces reactivity at the 2-position. To mitigate this, increasing the reaction time to 24 hours and using a larger excess of alkylating agent (2.5 equivalents) improves yields to 70–75%.

Challenge 2: Purification Difficulties
The product’s polarity complicates separation from unreacted starting materials. Gradient elution (hexane to ethyl acetate, 9:1 to 7:3) on silica gel enhances purity (>95% by HPLC).

Alternative Synthetic Routes

An alternative pathway involves pre-functionalization of the thiophene precursor prior to cyclization. For instance, introducing the methylsulfanylmethyl group at the thiophene stage via Mitsunobu reaction with methyl mercaptan (CH3SH\text{CH}_3\text{SH}) followed by cyclocondensation. This method reduces steric effects but requires additional protection/deprotection steps.

Advantages :

  • Higher regioselectivity at the 2-position.

  • Avoids post-cyclization alkylation challenges.

Disadvantages :

  • Lower overall yield (50–55%) due to multi-step synthesis.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time : 30 minutes per reaction step.

  • Temperature Control : Jacketed reactors with precise cooling/heating.

  • Catalyst Recovery : AlCl3\text{AlCl}_3 is filtered and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 5/6 Substituents Key Functional Groups Reference
Target Compound (Methylsulfanyl)methyl (SCH2CH3) Cl 5,6-dimethyl Thioether, Chloro, Methyl N/A
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine H Cl 5,6-dimethyl Chloro, Methyl
Compound 7d (Kobayashi, 2019) Methylsulfanyl (SMe) OMe 5-(4-methoxyphenyl), 6-benzoyl Methoxy, Aryl ketone
Compound 12a (Kobayashi, 2019) Methylsulfanyl (SMe) NMe2 5-phenyl, 6-cyano Dimethylamino, Nitrile
4-Chloro-6-iodothieno[2,3-d]pyrimidine H Cl 6-iodo Iodo

Key Observations:

  • Electronic Effects: The (methylsulfanyl)methyl group in the target compound introduces both electron-donating (thioether) and steric effects, which may enhance lipophilicity compared to simpler methyl or hydrogen substituents . In contrast, electron-withdrawing groups like nitriles (e.g., 12a) or halogens (e.g., 6-iodo derivative) alter reactivity in nucleophilic substitution reactions .
  • Biological Relevance: Substituents at position 4 (e.g., Cl, OMe, NMe2) significantly influence bioactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight XLogP3* Reference
Target Compound Not reported ~1625 (C=S stretch) ~266.7† ~3.5‡ N/A
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine 112 N/A 198.67 3.3
Compound 7d 118–120 1625 (C=O), 3272 (O–H) 406.5 N/A
Compound 12a 192–194 2207 (C≡N) 326.4 N/A

Notes:

  • †Estimated based on molecular formula (C9H10ClN2S2).
  • ‡Predicted using analog data; the thioether group likely increases lipophilicity compared to the parent compound (XLogP3 = 3.3) .
  • IR data for the target compound are inferred from structurally similar thioether-containing derivatives (e.g., 7d ).

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., using urea or thiourea) .
  • Chlorination : Treatment with POCl₃ at reflux (6–8 hours) to introduce the chloro group at the 4-position .
  • Alkylation : Reaction with methylsulfanylmethyl halides under basic conditions (e.g., NaOH in acetone) to install the (methylsulfanyl)methyl group . Key intermediates like 2,4-dichlorothieno[2,3-d]pyrimidine are often used to enable selective substitutions .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. IR identifies functional groups (e.g., C=S stretches near 650–750 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography : TLC or HPLC monitors reaction progress; flash chromatography purifies intermediates .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the 4-position enhances antibacterial activity against S. aureus and E. coli .
  • Coupling reactions : Acid-amine coupling with substituted benzamides improves solubility and target binding .
  • Dosage protocols : MIC (minimum inhibitory concentration) assays in vitro at 10–100 µg/mL, with amoxicillin as a positive control .

Q. How can computational methods predict this compound’s pharmacological potential?

  • Molecular docking : Models interactions with targets like dihydrofolate reductase (DHFR) using AutoDock/Vina. Focus on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bonding residues (e.g., Asn64, Thr121) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (TPSA ≤ 140 Ų) and toxicity (e.g., hepatotoxicity alerts) .

Q. How to resolve contradictions in reported synthetic yields for analogous thienopyrimidines?

  • Reagent optimization : Compare chlorination agents (POCl₃ vs. SOC₁₂): POCl₃ gives higher yields (85–91%) but requires anhydrous conditions .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., over-oxidized intermediates) .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (20–30 minutes vs. 24 hours conventional) and improves reproducibility .

Methodological Considerations

Q. What experimental controls are critical in anti-proliferative assays for this compound?

  • Negative controls : DMSO solvent and untreated cell lines (e.g., MCF-7 or HeLa) .
  • Positive controls : Cisplatin or doxorubicin (IC₅₀ = 1–10 µM) .
  • Dose-response curves : 3–5 replicates per concentration (1–100 µM), analyzed via nonlinear regression (GraphPad Prism) .

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?

  • Core modifications : Vary substituents at positions 2, 4, and 5/6 (e.g., methyl, phenyl, halogen) .
  • Bioisosteric replacements : Replace methylsulfanyl with sulfonyl or amino groups to assess polarity effects .
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with activity (q² ≥ 0.6) .

Data Analysis and Validation

Q. How to address discrepancies in biological activity across studies?

  • Strain variability : Test against standardized ATCC strains (e.g., C. albicans ATCC 10231) .
  • Assay conditions : Control pH (7.4 for mammalian cells, 6.5 for fungi) and incubation time (24–48 hours) .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests (p ≤ 0.05) to confirm significance .

Q. What analytical techniques confirm regioselectivity in alkylation reactions?

  • NOE NMR : Identifies spatial proximity of substituents (e.g., methyl groups at 5/6 positions) .
  • X-ray crystallography : Resolves crystal structures to verify substitution patterns (CCDC deposition recommended) .
  • HPLC-MS/MS : Detects regioisomeric byproducts (retention time shifts ≥ 1 minute) .

Advanced Synthesis Challenges

Q. How to achieve enantioselective synthesis of chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric alkylation .
  • Enzymatic resolution : Lipases (e.g., CAL-B) hydrolyze specific enantiomers with ≥ 90% ee .
  • Chiral HPLC : Daicel Chiralpak columns separate enantiomers (α ≥ 1.2) .

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